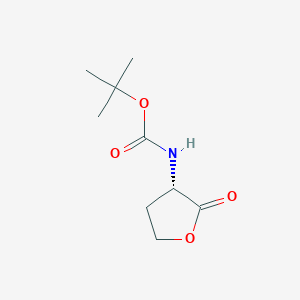

Boc-L-Homoserine lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWMFJMYEKHYKG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350874 | |

| Record name | Boc-L-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40856-59-5 | |

| Record name | Boc-L-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Boc-L-Homoserine Lactone in the Synthesis of N-Acyl Homoserine Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules pivotal to bacterial communication, a process known as quorum sensing (QS).[1] Primarily found in Gram-negative bacteria, these molecules regulate gene expression in response to population density, influencing critical behaviors such as biofilm formation, virulence, and bioluminescence.[1] The core structure of an AHL consists of a homoserine lactone (HSL) ring with a variable acyl side chain, which determines the specificity of the signal.[2][3] The ability to synthesize specific AHLs is crucial for studying bacterial communication, screening for quorum sensing inhibitors (QSIs), and developing novel anti-biofilm and antimicrobial therapeutics.

This technical guide focuses on the utility of N-tert-butoxycarbonyl-L-Homoserine lactone (Boc-L-Homoserine lactone) as a key precursor for the laboratory synthesis of a diverse range of N-acyl homoserine lactones. The Boc protecting group offers a stable and reliable means to mask the amine functionality of the homoserine lactone, allowing for controlled and specific acylation upon its removal. We will provide an in-depth overview of the synthetic workflow, detailed experimental protocols, quantitative data, and the biological context of AHL signaling pathways.

Synthetic Workflow: From this compound to N-Acyl Homoserine Lactones

The synthesis of N-acyl homoserine lactones from this compound is a straightforward and efficient two-step process. The first step involves the deprotection of the amine group, followed by the acylation with a desired acyl group.

Quantitative Data on AHL Synthesis

The following table summarizes representative yields for the synthesis of various N-acyl-L-homoserine lactones using solution-phase methods starting from the deprotected L-homoserine lactone. The yields are generally good to excellent, with high purity achievable after standard purification techniques like column chromatography or recrystallization.

| Compound | Acyl Chain | Synthesis Method | Yield (%) | Purity (%) | Reference |

| N-Butanoyl-L-homoserine lactone | C4 | Solution-phase | Good to Excellent | >95 | [4] |

| N-Hexanoyl-L-homoserine lactone | C6 | Solution-phase | Good to Excellent | >95 | [4] |

| N-Octanoyl-L-homoserine lactone | C8 | Solution-phase | Good to Excellent | >95 | [4] |

| N-Decanoyl-L-homoserine lactone | C10 | Solution-phase | 79 | >95 | [4] |

| N-(3-Oxododecanoyl)-L-homoserine lactone | C12 (oxo) | Solution-phase | Good | >95 | [4] |

Experimental Protocols

Protocol 1: Boc Deprotection of L-Homoserine Lactone using Trifluoroacetic Acid (TFA)

This method is rapid and commonly used for complete deprotection within 1-2 hours at room temperature.[5]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Scavengers (optional, e.g., triisopropylsilane (TIS), water)

-

Cold diethyl ether

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[5]

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v) or a final concentration of 25-50% TFA in DCM.[5] For sensitive substrates, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended to trap the reactive tert-butyl cation.[6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.[5][6] Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[6]

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]

-

To remove residual TFA, the residue can be co-evaporated with DCM or toluene.[6]

-

Add cold diethyl ether to the residue to precipitate the deprotected L-homoserine lactone as its TFA salt.[6]

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[6]

-

Protocol 2: Boc Deprotection of L-Homoserine Lactone using HCl in Dioxane

This method is also highly effective and can be advantageous when a crystalline hydrochloride salt is desired for easier handling and purification.[5]

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane

-

Diethyl ether (Et₂O)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stir bar.[7]

-

Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution.[5][7]

-

Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours.[5][7] The reaction progress can be monitored by TLC until the starting material is fully consumed. Often, the hydrochloride salt product will precipitate from the solution.[5]

-

Work-up and Isolation:

Protocol 3: General N-Acylation of L-Homoserine Lactone

This protocol describes a general method for acylating the free amine of L-homoserine lactone using a carboxylic acid and a coupling agent.

Materials:

-

L-Homoserine lactone hydrochloride (from Protocol 2)

-

Carboxylic acid of choice (e.g., hexanoic acid)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

5% (v/v) HCl aqueous solution

Procedure:

-

Reaction Setup: Suspend L-homoserine lactone hydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq) in DCM or THF in a round-bottom flask. Add DMAP (0.1 eq).[8]

-

Coupling Reaction: To the stirred suspension, add EDC (1.2 eq) dropwise.[8]

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7][8]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl homoserine lactone.[7]

-

Biological Context: AHL-Mediated Quorum Sensing

In Gram-negative bacteria, the most studied quorum sensing systems are the LuxI/LuxR-type circuits.[2][4] These systems are comprised of two key proteins: a LuxI-type synthase that produces the AHL signal molecule, and a LuxR-type transcriptional regulator that binds to the AHL and modulates gene expression.[9]

-

LuxI-type Synthases: These enzymes synthesize specific AHL molecules from S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).[10]

-

AHL Diffusion: Once synthesized, AHLs can diffuse across the bacterial cell membrane.[9]

-

LuxR-type Receptors: At low cell density, AHLs diffuse out of the cell. As the bacterial population grows, the extracellular concentration of AHLs increases. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptor proteins located in the cytoplasm.[1]

-

Gene Regulation: The AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating or repressing their transcription. This coordinated gene expression allows the bacterial population to collectively engage in behaviors like biofilm formation, virulence factor production, and antibiotic resistance.

Therapeutic Implications: Quorum Quenching

The critical role of AHLs in controlling bacterial virulence makes their signaling pathways an attractive target for novel antimicrobial therapies.[2] Quorum quenching (QQ) refers to the process of inhibiting or disrupting quorum sensing. This can be achieved through several mechanisms, including the enzymatic degradation of AHL signal molecules.[1]

-

AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring, rendering the AHL inactive.[2]

-

AHL Acylases: These enzymes cleave the amide linkage between the acyl chain and the homoserine lactone ring.[2]

By producing synthetic AHLs and their analogues using precursors like this compound, researchers can develop high-throughput screens to identify and characterize new quorum quenching enzymes and small molecule inhibitors. These agents represent a promising alternative to traditional antibiotics, as they aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for the development of resistance.[]

Conclusion

This compound serves as an invaluable and versatile starting material for the synthesis of N-acyl homoserine lactones. The straightforward and high-yielding synthetic routes, involving Boc deprotection followed by N-acylation, provide researchers with essential tools to explore the complex world of bacterial communication. A thorough understanding of these synthetic methods is fundamental for advancing research in microbiology, drug discovery, and the development of innovative strategies to combat bacterial infections by targeting quorum sensing pathways.

References

- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Silent signals: how N-acyl homoserine lactones drive oral microbial behaviour and health outcomes [frontiersin.org]

- 3. Silent signals: how N-acyl homoserine lactones drive oral microbial behaviour and health outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Boc-L-Homoserine Lactone in Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence and biofilm formation. In many Gram-negative bacteria, this process is mediated by N-acyl-L-homoserine lactones (AHLs). The mounting challenge of antibiotic resistance has spurred the development of anti-virulence strategies that target QS, with a focus on quorum sensing inhibitors (QSIs). This technical guide provides an in-depth analysis of Boc-L-Homoserine lactone and its analogs as potent modulators of QS, particularly in the opportunistic human pathogen Pseudomonas aeruginosa. We will delve into their mechanism of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize the underlying biological and experimental workflows.

Introduction to Quorum Sensing and the Role of Acyl-Homoserine Lactones

Quorum sensing is a process of bacterial cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression.[1] This regulation enables bacteria to act as multicellular entities, coordinating activities such as biofilm formation, virulence factor production, and motility.[1][2] In many Gram-negative bacteria, QS is mediated by the production and detection of small signaling molecules called autoinducers, most notably N-acyl-L-homoserine lactones (AHLs).[2]

The canonical QS system, exemplified by the Las and Rhl systems in Pseudomonas aeruginosa, involves two key protein components: a synthase (e.g., LasI, RhlI) that produces a specific AHL signal molecule, and a cognate receptor (e.g., LasR, RhlR), which is a transcriptional regulator.[2][3][4] As the bacterial population grows, the concentration of the AHL autoinducer increases. Once a threshold concentration is reached, the AHL binds to its cognate receptor.[3][4] This AHL-receptor complex then typically dimerizes and binds to specific DNA promoter regions, activating the transcription of target genes, including those responsible for virulence.[5] Given the critical role of QS in bacterial pathogenicity, its modulation presents a promising strategy for the development of novel antibacterial therapies.[2][3][4]

This compound as a Quorum Sensing Inhibitor

This compound is a synthetic analog of the naturally occurring AHLs. The "Boc" refers to a tert-butoxycarbonyl protecting group attached to the amine of the homoserine lactone core. This modification has been explored as a strategy to create antagonists of AHL-mediated QS. The rationale behind this approach is that the Boc-modified molecule can mimic the natural AHL, allowing it to bind to the receptor protein (e.g., LasR). However, the bulky Boc group can interfere with the conformational changes required for the receptor's activation, thereby inhibiting the downstream signaling cascade.[3][4]

Studies have shown that Boc-modified AHL analogs can effectively compete with the natural autoinducer, N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL), for binding to the LasR receptor in P. aeruginosa.[3][4] This competitive inhibition leads to a reduction in the expression of QS-controlled genes and a subsequent decrease in the production of virulence factors and biofilm formation.[2][3]

Quantitative Data on the Efficacy of this compound Analogs

The inhibitory effects of this compound analogs have been quantified in various studies. The following tables summarize key findings on their impact on biofilm formation, virulence factor production, and gene expression in Pseudomonas aeruginosa.

Table 1: Inhibition of Biofilm Formation and Virulence Factor Production by AHL Analogs

| Compound | Concentration (µM) | Biofilm Inhibition (%) | Pyocyanin Inhibition (%) | Elastase Inhibition (%) | Reference |

| Compound 3* | 200 | ~35 | - | - | [2] |

| Compound 10** | 200 | >60 | 63.8 | 42.2 | [2][6] |

| Boc-modified AHL analog (C01) | 50 | - | Significant Reduction | Significant Reduction | [3][4] |

*Structure related to this compound **2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide, an AHL analog

Table 2: Downregulation of Quorum Sensing-Related Genes by AHL Analogs

| Gene | Compound 3* | Compound 10** |

| Fold Decrease (%) | Fold Decrease (%) | |

| lasI | 87 | 82 |

| lasR | 59 | 77 |

| rhlI | 66 | 57 |

| rhlR | 80 | 91 |

*Data from a study on AHL analogs, with structures related to this compound.[2] **2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide, an AHL analog.[2]

Signaling Pathways and Experimental Workflows

The Las Quorum Sensing Pathway and its Inhibition

The Las QS system is a primary regulatory circuit in P. aeruginosa. The following diagram illustrates the mechanism of action of the Las system and the inhibitory effect of this compound.

References

- 1. Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 3. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 4. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Role of Boc-L-Homoserine Lactone in Pseudomonas aeruginosa Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a notorious opportunistic pathogen, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to orchestrate the expression of virulence factors and biofilm formation. The hierarchical QS network, primarily controlled by the las and rhl systems, relies on the production and detection of N-acyl-homoserine lactone (AHL) signal molecules. The emergence of antibiotic resistance necessitates the development of alternative therapeutic strategies, such as quorum quenching (QQ), which aims to disrupt QS pathways. This technical guide provides an in-depth analysis of the role of Boc-L-Homoserine lactone (Boc-HSL) and its derivatives as potent quorum sensing inhibitors (QSIs) in P. aeruginosa. We will delve into the molecular mechanisms of inhibition, present quantitative data on the reduction of virulence factor production and biofilm formation, provide detailed experimental protocols for assessing QSI activity, and visualize the intricate signaling pathways and experimental workflows.

Introduction to Pseudomonas aeruginosa Quorum Sensing

P. aeruginosa possesses a complex and interconnected QS network that regulates the expression of a large number of genes in a cell-density-dependent manner.[1] This network is crucial for the bacterium's ability to cause disease. The core of this network consists of two AHL-based systems: the las and the rhl systems.[2][3] A third system, the Pseudomonas quinolone signal (PQS) system, is integrated into this hierarchy, and an integrated quorum sensing signal (IQS) system has also been identified.[1][4]

The Las system is considered to be at the top of the QS hierarchy.[1] It is composed of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the transcriptional regulator LasR.[2] As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates LasR. The LasR:3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of target genes, including those encoding for virulence factors like elastase (lasB), alkaline protease, and exotoxin A.[5] Importantly, LasR also activates the expression of the rhl system.[3]

The Rhl system is regulated by the Las system and also functions independently to control the expression of another set of virulence factors. It consists of the RhlI synthase, which produces N-butyryl-L-homoserine lactone (C4-HSL), and the transcriptional regulator RhlR.[2][3] The RhlR:C4-HSL complex activates the expression of genes responsible for the production of pyocyanin, rhamnolipids, and hydrogen cyanide, among others.[5]

The intricate interplay between these systems allows P. aeruginosa to fine-tune the expression of its virulence arsenal in response to its environment and population density, making the QS system an attractive target for novel anti-infective therapies.

This compound as a Quorum Sensing Inhibitor

This compound is a synthetic analog of the natural AHL autoinducers. The tert-butoxycarbonyl (Boc) protecting group is a key structural feature that has been incorporated into AHL analogs to create potent QSIs.[1] These molecules act as competitive inhibitors of the LasR receptor, the master regulator of the P. aeruginosa QS cascade.

Mechanism of Action

Boc-HSL and its derivatives exert their inhibitory effect by competing with the native autoinducer, 3O-C12-HSL, for binding to the LasR receptor.[1] By occupying the ligand-binding pocket of LasR, these inhibitors prevent the conformational changes necessary for receptor dimerization and subsequent DNA binding. This effectively blocks the activation of the entire LasR-dependent signaling cascade, leading to a downstream reduction in the expression of a wide range of virulence factors and a diminished capacity for biofilm formation. Molecular docking studies have suggested that these analogs can form hydrogen bonds with key residues in the LasR binding site, such as Trp60, Asp73, and Ser129, contributing to their inhibitory activity.[4]

Quantitative Data on the Inhibitory Effects of Boc-AHL Analogs

A recent study designed and evaluated four novel AHL analogs incorporating a tert-butoxycarbonyl (Boc) group to assess their efficacy as QSIs against P. aeruginosa.[1] The compounds were designed to probe the effect of the Boc group on the amide and β-keto (3-oxo) moieties of the AHL scaffold. The results demonstrated a significant reduction in LasR activity and the production of key virulence factors.

Table 1: Effect of Boc-AHL Analogs on LasR-dependent Bioluminescence [1]

| Compound | Description | Concentration (µM) | Inhibition of LasR activity (%) |

| C00 | N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl hydrazone | 100 | ~50 |

| C01 | N-(t-butoxycarbonyl)-3-((t-butoxycarbonyl)oxy)-dodecanoyl-L-homoserine lactone, E-isomer | 100 | ~75 |

| C02 | N-(t-butoxycarbonyl)-dodecanoyl-L-homoserine lactone | 100 | ~60 |

| C03 | N-(t-butoxycarbonyl)-3-oxo-dodecanoyl-L-homoserine lactone | 100 | ~90 |

Table 2: Inhibition of Virulence Factor Production by Compound C03 [1]

| Virulence Factor | Concentration of C03 (µM) | Inhibition (%) |

| 3O-C12-HSL Production | 100 | ~80 |

| Total Protease Activity | 100 | ~60 |

| Elastase Activity | 100 | ~70 |

| Pyocyanin Production | 100 | ~50 |

| Extracellular DNA Release | 100 | ~40 |

Note: The data presented is an approximation based on the graphical data from the cited source.

Signaling Pathways and Experimental Workflows

Pseudomonas aeruginosa Quorum Sensing Cascade

References

- 1. LasI/R and RhlI/R Quorum Sensing in a Strain of Pseudomonas aeruginosa Beneficial to Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of Boc-L-Homoserine Lactone on Bacterial Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. A key regulatory mechanism in the formation of these resilient communities, particularly in Gram-negative bacteria, is quorum sensing (QS). QS is a cell-to-cell communication system that relies on the production and detection of small signaling molecules, known as autoinducers, to coordinate gene expression in a population-density-dependent manner. In many pathogenic bacteria, such as Pseudomonas aeruginosa, N-acyl-homoserine lactones (AHLs) are the primary autoinducers that regulate virulence and biofilm formation.[1][2][3]

The central role of AHL-mediated QS in biofilm development has made it an attractive target for the development of novel anti-biofilm strategies. One such approach is the use of quorum sensing inhibitors (QSIs) that interfere with AHL signaling. This technical guide focuses on Boc-L-Homoserine lactone, a modified AHL analog, and its impact on bacterial biofilm formation. By incorporating a tert-butoxycarbonyl (Boc) group, these analogs can act as competitive inhibitors of the natural AHL signals, thereby disrupting the QS cascade and attenuating biofilm-related phenotypes.[1] This document provides a comprehensive overview of the mechanism of action, quantitative data on biofilm inhibition, and detailed experimental protocols for studying the effects of this compound and its analogs.

Mechanism of Action: Disruption of Quorum Sensing

In Pseudomonas aeruginosa, a well-studied model organism for biofilm research, the QS network is predominantly controlled by two interconnected AHL-based systems: the las and rhl systems.[1][4][5]

-

The las System: The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the transcriptional regulator LasR. The LasR:3O-C12-HSL complex then upregulates the expression of a suite of genes, including those responsible for virulence factors and biofilm maturation.[1][4]

-

The rhl System: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL). The accumulation of C4-HSL leads to its binding with the RhlR transcriptional regulator. This complex, in turn, controls the expression of another set of genes, including those involved in the production of rhamnolipids, which are crucial for biofilm structure.[2][3]

This compound and its analogs are designed to structurally mimic the natural AHL signals. This structural similarity allows them to compete with the native AHLs for binding to the ligand-binding pocket of their cognate receptors, such as LasR and RhlR. By occupying the binding site without activating the receptor, these inhibitors prevent the conformational changes necessary for the receptor to function as a transcriptional activator. This competitive inhibition disrupts the entire QS signaling cascade, leading to a downstream reduction in the expression of genes required for biofilm formation and virulence.[1]

References

- 1. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 2. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

Boc-L-Homoserine Lactone: A Versatile Tool for Interrogating Bacterial Communication

A Technical Guide for Researchers and Drug Development Professionals

Quorum sensing (QS) is a sophisticated cell-to-cell communication process that bacteria employ to monitor their population density and collectively regulate gene expression.[1][][3] This intricate signaling network governs a wide array of bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance, making it a prime target for novel antimicrobial strategies.[4][5][6][7] In many Gram-negative bacteria, QS is mediated by N-acyl-L-homoserine lactones (AHLs), small, diffusible signaling molecules.[3][8][9] The ability to modulate these pathways is crucial for both fundamental research and therapeutic development. Boc-L-Homoserine lactone, a protected form of the core AHL scaffold, has emerged as a pivotal chemical tool for synthesizing molecular probes and inhibitors to dissect and control these critical communication circuits.

The Role of this compound in QS Research

N-(tert-Butoxycarbonyl)-L-homoserine lactone, or this compound, is not a native signaling molecule. Instead, it serves as a key synthetic intermediate.[10][11] The "Boc" (tert-butoxycarbonyl) group is a widely used protecting group for amines in organic synthesis. Its function is to temporarily block the reactivity of the amine on the homoserine lactone ring, allowing for specific chemical modifications to be made to other parts of a molecule. After the desired modifications are complete, the Boc group can be easily removed under acidic conditions.[10]

This synthetic versatility allows researchers to:

-

Synthesize diverse AHL analogs: By using this compound as a starting material, chemists can attach a wide variety of acyl side chains, creating a library of synthetic AHLs to probe the specificity of bacterial receptor proteins.[12][13]

-

Develop QS inhibitors (QSIs): Many AHL analogs act as competitive antagonists, binding to the cognate receptor proteins (like LuxR-type proteins) without initiating the downstream signaling cascade. This blocks the natural AHL from binding and effectively silences the QS pathway.[1][14]

-

Create chemical probes: Modified AHLs, such as those with fluorescent tags or biotin labels, can be synthesized to study receptor binding, localization, and dynamics.

Mechanism of Action: Antagonizing LuxR-Type Receptors

In a typical AHL-based QS system, a LuxI-type synthase produces a specific AHL molecule.[9][15] As the bacterial population grows, the extracellular concentration of the AHL increases.[3] Once a threshold concentration is reached, the AHL diffuses into the bacterial cells and binds to its cognate cytoplasmic receptor, a LuxR-type transcriptional regulator.[4][16] This AHL-receptor complex then binds to specific DNA sequences, known as lux boxes, activating the transcription of target genes, which often include those for virulence factors and biofilm formation.[16][17]

AHL analogs synthesized from this compound typically function by competitively inhibiting the LuxR-type receptor. They are designed to mimic the core structure of the natural AHL, allowing them to fit into the receptor's binding pocket. However, alterations to the acyl side chain prevent the conformational change required for the receptor to become active. By occupying the binding site, these synthetic antagonists prevent the native AHL from binding and activating gene expression, effectively quenching the quorum sensing response.[1][14]

Key Bacterial Communication Pathways

A. The Vibrio fischeri LuxI/LuxR System: The QS Paradigm

The LuxI/LuxR pathway in the marine bacterium Vibrio fischeri is the archetypal QS system, controlling bioluminescence.[18] The LuxI synthase produces N-(3-oxohexanoyl)-L-homoserine lactone (3OC6-HSL).[17][19] This signal molecule binds to the LuxR protein, and the resulting complex activates the transcription of the lux operon, leading to light production.[16][20][21] Synthetic AHL analogs have been instrumental in studying the binding dynamics of LuxR, with some compounds acting as potent antagonists while others have even been shown to be "superagonists".[19]

B. The Pseudomonas aeruginosa Las/Rhl System: A Virulence Hierarchy

The opportunistic pathogen Pseudomonas aeruginosa utilizes a more complex, hierarchical QS network to control a host of virulence factors.[8][14] This network consists of at least two interconnected AHL-based systems: las and rhl.[18]

-

The Las System: Considered the master regulator, the LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[14][18] This signal activates its cognate receptor, LasR, which in turn upregulates the expression of virulence genes (e.g., for elastase) and also activates the rhl system.[14][22]

-

The Rhl System: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL).[1][23] C4-HSL binds to and activates the RhlR receptor, which controls the expression of another set of virulence factors, including components for producing pyocyanin and rhamnolipids.[23][24]

Because of its central role in pathogenicity, this network is a major target for QSI development.[12] Modified AHLs incorporating a Boc group have been shown to compete with the natural 3O-C12-HSL signal, decreasing LasR activity and reducing the production of virulence factors like elastase and pyocyanin.[1][14]

Quantitative Data Presentation

The efficacy of AHL analogs as QS inhibitors is quantified by measuring their impact on various QS-regulated phenotypes. The data below is summarized from studies on novel AHL derivatives targeting P. aeruginosa.

| Compound ID | Target System | Assay Type | Concentration (µM) | Result | Reference |

| Compound 10 | P. aeruginosa QS | Biofilm Formation | 200 | >60% inhibition | [12] |

| Compound 10 | P. aeruginosa QS | Biofilm Formation | 400 | >60% inhibition | [12] |

| Compound 3 | P. aeruginosa QS | Biofilm Formation | 50-400 | ~35% inhibition | [12] |

| 4-Br-PHL (1) | P. aeruginosa QS | Biofilm Formation | 200 | Slight reduction | [12] |

| Boc-AHL Analog | P. aeruginosa LasR | Virulence (Elastase) | - | Reduction in activity | [1][14] |

| Boc-AHL Analog | P. aeruginosa LasR | Virulence (Pyocyanin) | - | Reduction in production | [1][14] |

| C12 HSL | Airway Epithelia | Apoptosis (Caspase 3/7) | 10-100 | Activation | [25] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of QS modulators.

Protocol 1: Synthesis of L-Homoserine Lactone from Boc-L-Homoserine

This protocol describes the intramolecular cyclization (lactonization) of N-Boc-L-homoserine followed by the acidic removal of the Boc protecting group. This procedure is fundamental for creating the core scaffold for subsequent acylation to produce AHL analogs.[10]

Part A: Lactonization of Boc-L-Homoserine

-

Reaction Setup: In a dry round-bottom flask, dissolve Boc-L-homoserine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of ~0.1 M under an inert atmosphere.

-

Reagent Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with DCM. Combine the filtrate and washings. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Part B: Deprotection of this compound

-

Reaction Setup: Dissolve the purified this compound (1.0 eq) in a minimal amount of 1,4-dioxane.

-

Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (approx. 10 equivalents) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Isolation: Precipitate the product by adding cold diethyl ether. Collect the solid precipitate (L-homoserine lactone hydrochloride) by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Screening for QS Inhibition using a Bioreporter Strain

This protocol uses a bioreporter strain, such as Chromobacterium violaceum CV026 or an engineered E. coli carrying a LuxR-based reporter plasmid, to screen for the QSI activity of synthetic AHL analogs. These reporters produce a measurable signal (e.g., pigment, light) in response to an AHL signal, which is inhibited by an effective QSI.

-

Strain Preparation: Culture the bioreporter strain overnight in appropriate liquid media (e.g., LB broth) at its optimal growth temperature.

-

Assay Preparation: The next day, dilute the overnight culture into fresh media. For a solid agar assay, mix the diluted culture into molten soft agar and pour a thin layer over a standard agar plate. For a liquid assay, dispense the diluted culture into a 96-well microtiter plate.

-

Compound Application: Dissolve test compounds (synthetic AHL analogs) in a suitable solvent like DMSO to create stock solutions. For agar assays, spot a small volume (e.g., 5 µL) of each test compound onto the surface of the agar. For liquid assays, add the compounds to the wells of the microtiter plate to achieve the desired final concentration. Include a positive control (a known QSI) and a negative control (DMSO solvent only).

-

Induction: Add a sub-maximal concentration of the cognate AHL inducer (e.g., C6-HSL for CV026) to the assay system to induce the QS response.

-

Incubation: Incubate the plates/microtiter plates at the appropriate temperature until the QS-regulated phenotype is visible in the negative control (e.g., purple violacein pigment in CV026, or luminescence in a Lux-based reporter). This typically takes 18-24 hours.

-

Data Analysis: For agar assays, a zone of inhibition (e.g., a colorless halo around the compound spot where pigment production is blocked) indicates QSI activity. For liquid assays, quantify the reporter signal (e.g., absorbance for violacein at 585 nm or luminescence using a plate reader). Calculate the percent inhibition relative to the control. It is also crucial to measure bacterial growth (OD₆₀₀) to ensure the observed inhibition is not due to bactericidal or bacteriostatic effects.[24]

Protocol 3: Quantification of P. aeruginosa Virulence Factors

This protocol outlines methods to quantify the production of key virulence factors regulated by the Las/Rhl systems in P. aeruginosa.

A. Elastase B (LasB) Activity Assay

-

Culture Preparation: Grow P. aeruginosa (e.g., strain PAO1) in a suitable medium (e.g., LB broth) with and without the test QSI compound for 18-24 hours.

-

Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the cell-free supernatant, which contains the secreted elastase.

-

Assay Reaction: In a microtiter plate, mix 100 µL of the supernatant with 100 µL of Elastin-Congo Red (ECR) substrate solution (10 mg/mL in 0.1 M Tris-HCl, 1 mM CaCl₂, pH 7.5).

-

Incubation: Incubate the mixture at 37°C for 3-6 hours with shaking.

-

Measurement: Stop the reaction by adding 100 µL of 0.12 M EDTA. Centrifuge to pellet the insoluble ECR. Transfer the supernatant to a new plate and measure the absorbance at 495 nm. A decrease in absorbance compared to the untreated control indicates inhibition of elastase production.

B. Pyocyanin Production Assay

-

Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) with and without the test QSI for 24 hours.

-

Extraction: Transfer 1.5 mL of the culture to a microcentrifuge tube. Add 750 µL of chloroform and vortex vigorously to extract the blue pyocyanin pigment into the organic phase. Centrifuge to separate the phases.

-

Re-extraction: Carefully transfer the lower chloroform layer to a new tube. Add 500 µL of 0.2 M HCl and vortex to extract the pyocyanin into the acidic aqueous phase (which will turn pink).

-

Measurement: Centrifuge the tube and transfer the upper pink aqueous layer to a microtiter plate. Measure the absorbance at 520 nm. A decrease in absorbance indicates inhibition of pyocyanin production. Quantify the concentration using the molar extinction coefficient of pyocyanin.

References

- 1. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 3. Regulation of gene expression by cell-to-cell communication: acyl-homoserine lactone quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Listening in on bacteria: acyl-homoserine lactone signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyl-homoserine lactone quorum sensing: from evolution to application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Chemical probes of quorum sensing: from compound development to biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Boc-Homoserine Lactone [chembk.com]

- 12. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 13. Synthesis and Biological Evaluation of Novel L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors of Pseudomonas aeruginosa [pubmed.ncbi.nlm.nih.gov]

- 14. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Look who's talking: communication and quorum sensing in the bacterial world - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein | Semantic Scholar [semanticscholar.org]

- 22. Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 23. caymanchem.com [caymanchem.com]

- 24. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pseudomonas aeruginosa biofilm-associated homoserine lactone C12 rapidly activates apoptosis in airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Boc-L-Homoserine Lactone: A Technical Primer on its Synthesis and Foundational Role in Quorum Sensing Research

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis, characterization, and pivotal role of Boc-L-Homoserine lactone, a key synthetic intermediate in the study of bacterial communication. Tailored for researchers, chemists, and professionals in drug development, this document details the experimental protocols and quantitative data that underpin its significance in the exploration of quorum sensing inhibitors.

Introduction: The Significance of this compound

This compound, chemically known as (S)-(-)-alpha-(Boc-Amino)-gamma-butyrolactone, is a chiral lactone that has become an indispensable tool in the field of microbiology and medicinal chemistry.[1] Its primary importance lies in its function as a versatile precursor for the synthesis of a wide array of N-acyl homoserine lactones (AHLs). AHLs are the signaling molecules at the heart of quorum sensing, a sophisticated communication system employed by many Gram-negative bacteria to coordinate collective behaviors such as biofilm formation and virulence factor production.[2][3] The tert-butoxycarbonyl (Boc) protecting group on the amino function of the homoserine lactone ring allows for controlled and specific acylation, enabling the systematic development of AHL analogs to probe and modulate bacterial signaling pathways.[1]

Physicochemical and Spectroscopic Characterization

The precise characterization of this compound is fundamental to its application in synthesis and biological assays. The following tables summarize its key physical properties and the data confirming its chemical structure.

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| Melting Point | 125-126 °C |

| Purity (NMR) | ≥98.0% |

| Optical Rotation [α]D | -28.9° (c=1 g/100ml in Methanol) |

| CAS Number | 40856-59-5 |

Caption: Summary of the key physicochemical properties of this compound.

| Spectroscopic Data | Interpretation |

| ¹H NMR Spectrum | Consistent with the proposed chemical structure. |

Caption: Summary of the spectroscopic data for this compound.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through two main strategies: the Boc protection of L-homoserine followed by lactonization, or the direct Boc protection of a pre-formed L-homoserine lactone salt. A common and effective method involves the intramolecular cyclization of N-Boc-L-homoserine.

Protocol: Lactonization of N-Boc-L-Homoserine

This protocol describes the synthesis of this compound from N-Boc-L-homoserine. The reaction proceeds via an intramolecular esterification.

Materials:

-

N-Boc-L-Homoserine

-

Anhydrous Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve N-Boc-L-homoserine (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.

-

Reagent Addition: To the stirred solution, add DMAP (0.1 equivalents) followed by DCC (1.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system such as 50% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours, marked by the formation of a white precipitate of dicyclohexylurea (DCU).

-

Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrate and washings and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound as a white solid.

References

- 1. nbinno.com [nbinno.com]

- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 3. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]

Exploring Structural Analogues of Boc-L-Homoserine Lactone: A Technical Guide for Quorum Sensing Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analogues of Boc-L-Homoserine lactone, focusing on their synthesis, biological evaluation, and application as modulators of bacterial quorum sensing (QS). As pathogenic bacteria increasingly develop resistance to traditional antibiotics, targeting their communication systems offers a promising alternative anti-virulence strategy. This document serves as a comprehensive resource, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows to aid in the research and development of novel quorum sensing inhibitors (QSIs).

Introduction: Targeting Bacterial Communication

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[1][2] In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules.[3][4] These molecules, produced by LuxI-type synthases, accumulate in the environment as the bacterial population grows.[5] Once a threshold concentration is reached, AHLs bind to their cognate LuxR-type transcriptional regulators, activating the expression of genes often associated with virulence, biofilm formation, and antibiotic resistance.[2][6]

The opportunistic pathogen Pseudomonas aeruginosa employs a well-characterized QS system, primarily the Las and Rhl circuits, which are central to its pathogenicity.[2][6] The Las system, positioned at the top of the QS hierarchy, utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3O-C₁₂-HSL) as its signaling molecule.[2][6] Disrupting these QS circuits with small-molecule inhibitors is a key strategy to attenuate bacterial virulence without exerting direct bactericidal pressure, potentially reducing the development of resistance.[1][6]

This compound serves as a crucial chiral building block and a common precursor for the synthesis of a diverse range of AHL analogues designed to antagonize QS receptors. This guide focuses on the structural modifications of this core scaffold to develop potent QSIs.

Structural Modifications and Synthesis Strategies

The development of effective AHL analogues hinges on systematic structural modifications to the core molecule, which consists of the homoserine lactone ring, a central amide linkage, and an acyl side chain.[3] Research has focused on modifying three primary aspects of the AHL structure to create effective QSIs.[7][8]

-

The Acyl Group: Altering the length, branching, and substitution of the acyl side chain is a common strategy. Introducing aromatic rings, such as a phenyl group, and various substituents on these rings can dramatically influence the analogue's activity.[7][8]

-

The Amide Linkage: Replacing the amide group with bioisosteres (e.g., tetrazoles, triazoles) can improve stability and alter binding interactions with the target receptor.[3]

-

The Lactone Ring: Modifications to the homoserine lactone ring are explored to enhance stability against enzymatic hydrolysis, a common bacterial resistance mechanism.[3]

A general synthetic approach involves the preparation of the L-homoserine lactone salt, followed by its acylation with a desired carboxylic acid or its activated derivative.[] Boc-protected homoserine is a key intermediate, allowing for controlled modifications.

Quantitative Data: Bioactivity of L-Homoserine Lactone Analogues

The efficacy of novel AHL analogues is typically assessed by their ability to inhibit QS-regulated phenotypes in reporter strains or pathogens like P. aeruginosa. A primary metric is the inhibition of biofilm formation, a critical virulence factor. The following table summarizes quantitative data from a study evaluating a series of newly synthesized AHL analogues against P. aeruginosa PAO1.

| Compound ID | Structure (Acyl Group Substitution) | Biofilm Inhibition (%) at 200 µM |

| 1 (Control) | N-(4-bromophenylacetanoyl) | Slight Inhibition |

| 2 | Phenylacetyl | ~20% |

| 3 | 4-Bromophenylacetyl | >35% |

| 4 | 4-Chlorophenylacetyl | ~25% |

| 5 | 4-Fluorophenylacetyl | ~30% |

| 6 | 4-Nitrophenylacetyl | No Inhibition |

| 7 | 2,4-Dichlorophenylacetyl | ~20% |

| 8 | 4-Methoxyphenylacetyl | ~15% |

| 9 | 3,4-Dimethoxyphenylacetyl | ~10% |

| 10 | 2-(4-bromophenyl)butanamide | >60% |

| Data synthesized from a study by Qu et al. (2022) on novel AHL analogs.[7] |

Among the tested compounds, Compound 10 , featuring a 2-(4-bromophenyl)butanamide side chain, demonstrated the most significant inhibition of biofilm formation without affecting the planktonic growth of P. aeruginosa.[5][7] Further dose-dependent studies revealed that Compound 10 inhibited over 60% of biofilm formation at concentrations of 200 µM and above.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the homoserine lactone core and the subsequent evaluation of the biological activity of its N-acylated analogues.

Synthesis of D-Homoserine Lactone from Boc-D-Homoserine

This two-step protocol is fundamental for preparing the core lactone ring, which can then be acylated to produce various analogues.[10]

Part 1: Lactonization of Boc-D-Homoserine

This step involves the intramolecular cyclization of N-Boc-D-homoserine to form the corresponding γ-butyrolactone.[10]

-

Materials:

-

Boc-D-Homoserine

-

Anhydrous Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethyl acetate (EtOAc), Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) and brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Reaction Setup: Dissolve Boc-D-homoserine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a dry round-bottom flask with a magnetic stir bar.[10]

-

Reagent Addition: Add DMAP (0.1 eq) followed by DCC (1.1 eq) to the stirred solution.[10]

-

Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor progress by thin-layer chromatography (TLC).[10]

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[10]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure Boc-D-homoserine lactone.[10]

-

Part 2: Deprotection of Boc-D-Homoserine Lactone

This step removes the Boc protecting group to yield the final hydrochloride salt of the lactone.[10]

-

Materials:

-

Boc-D-homoserine lactone

-

4 M HCl in 1,4-dioxane

-

-

Procedure:

-

Reaction Setup: Dissolve the Boc-D-homoserine lactone (1.0 eq) in a minimal amount of 1,4-dioxane.[10]

-

Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents).[10]

-

Monitoring: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.[10]

-

Isolation: Concentrate the reaction mixture under reduced pressure to obtain the D-homoserine lactone hydrochloride salt.[10]

-

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of test compounds to inhibit the formation of static biofilms by P. aeruginosa.[6][8][11]

-

Materials:

-

P. aeruginosa strain (e.g., PAO1)

-

Suitable growth medium (e.g., Tryptic Soy Broth, TSB)

-

Test compounds (AHL analogues) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

-

Procedure:

-

Inoculum Preparation: Grow an overnight culture of P. aeruginosa at 37°C. Dilute the culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.05).[6]

-

Plate Setup: Add 180 µL of the diluted bacterial culture to each well. Add 20 µL of the test compound solution to achieve the desired final concentrations. Include vehicle (e.g., DMSO) and medium-only controls.[6]

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours.[6]

-

Staining: Carefully discard the planktonic culture. Wash the wells gently with phosphate-buffered saline (PBS) or water to remove non-adherent cells. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[6][11]

-

Quantification: Remove the Crystal Violet solution and wash the wells thoroughly. Air dry the plate. Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[6]

-

Measurement: Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[6][11]

-

Elastase Activity Assay (Elastin-Congo Red Method)

This protocol assesses the effect of inhibitors on the activity of LasB elastase, a key virulence factor secreted by P. aeruginosa.[12][13]

-

Materials:

-

P. aeruginosa cultures grown with and without test compounds

-

Elastin-Congo Red (ECR)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5)

-

-

Procedure:

-

Supernatant Preparation: Grow P. aeruginosa cultures to the desired phase in the presence of test compounds. Pellet the bacterial cells by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C).[12]

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining bacteria. This cell-free supernatant contains the secreted elastase.[12]

-

Assay Setup: In a 96-well plate, add the cell-free supernatant to wells containing the ECR substrate suspended in assay buffer.[12][13]

-

Incubation: Incubate the plate at 37°C for several hours (e.g., 4-20 hours) with gentle shaking.[12][13]

-

Measurement: Pellet the undigested ECR by centrifugation. Transfer the supernatant, containing the released Congo Red dye, to a new plate and measure the absorbance at 495 nm.[12][13] The absorbance is proportional to elastase activity.

-

Visualizing Pathways and Workflows

Understanding the underlying biological pathways and the experimental process is crucial for rational drug design. The following diagrams, created using the DOT language, illustrate the P. aeruginosa quorum sensing cascade and a general workflow for the development of AHL analogues.

Caption: Quorum sensing cascade in P. aeruginosa.

Caption: General workflow for developing AHL analogues.

Conclusion and Future Directions

The structural analogues of this compound represent a rich field for the discovery of novel anti-virulence agents. By systematically modifying the core AHL scaffold, researchers have developed potent inhibitors of quorum sensing in pathogens like P. aeruginosa. The data clearly indicate that modifications to the acyl chain, particularly the introduction of substituted phenyl groups, can lead to significant improvements in inhibitory activity against key virulence factors such as biofilm formation.

The protocols and workflows detailed in this guide provide a robust framework for the synthesis and evaluation of new candidate molecules. Future research should continue to explore diverse chemical spaces, including the use of non-native lactone ring replacements and amide bioisosteres, to enhance compound stability and efficacy. Furthermore, combining potent QSIs with traditional antibiotics could offer synergistic effects, providing a powerful new strategy in the fight against multidrug-resistant infections.

References

- 1. Synthesis and analysis of stable isotope-labelled N-acyl homoserine lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Boc-L-Homoserine Lactone in the Attenuation of Bacterial Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies that target bacterial pathogenicity without exerting selective pressure for resistance. One promising approach is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria utilize to coordinate collective behaviors, including the expression of virulence factors. In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. This technical guide provides an in-depth analysis of Boc-L-Homoserine lactone (HLS) and its analogs as potent inhibitors of AHL-mediated quorum sensing, with a particular focus on the opportunistic pathogen Pseudomonas aeruginosa. By competitively inhibiting the binding of native AHLs to their cognate transcriptional regulators, Boc-protected HLS analogs effectively downregulate the production of a wide array of virulence factors, including proteases, elastases, pyocyanin, and biofilm formation, thus representing a promising avenue for the development of anti-virulence therapeutics.

Introduction to Quorum Sensing and Virulence Factor Regulation

Quorum sensing is a sophisticated mechanism of gene regulation in which bacteria monitor their population density through the production and detection of small signal molecules called autoinducers.[1] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) serve as the primary autoinducers.[2] These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain of varying length and modification.[3]

In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the QS network is a complex hierarchy primarily governed by two AHL-based systems: the las and rhl systems.[4][5] The las system, considered to be at the top of the hierarchy, consists of the LasI synthase, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the LasR transcriptional regulator.[6][7] The rhl system comprises the RhlI synthase, responsible for the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL), and the RhlR regulator.[6]

At a critical population density, the accumulation of these AHLs leads to their binding to the cognate cytoplasmic receptors (LasR and RhlR). This binding event induces a conformational change in the receptors, which then dimerize and bind to specific DNA sequences, known as las/rhl boxes, in the promoter regions of target genes.[4] This activation cascade leads to the coordinated expression of a large number of virulence factors, including elastase, alkaline protease, exotoxin A, pyocyanin, and components essential for biofilm formation.[5][8]

This compound as a Quorum Sensing Inhibitor

The central role of the LasR-AHL interaction in controlling the virulence of P. aeruginosa makes it an attractive target for therapeutic intervention. The strategy of disrupting this communication system is known as quorum quenching. This compound and its analogs have emerged as a promising class of quorum sensing inhibitors (QSIs). The tert-butoxycarbonyl (Boc) protecting group, when attached to the homoserine lactone core, creates a molecule that can mimic the natural AHL signal and compete for binding to the LasR receptor.[4]

By occupying the ligand-binding pocket of LasR, Boc-HLS analogs prevent the binding of the native 3O-C12-HSL autoinducer.[6] This competitive inhibition prevents the conformational changes required for LasR dimerization and subsequent activation of virulence gene transcription.[4] The result is a significant reduction in the production of a wide range of virulence factors, effectively disarming the pathogen without killing it, which is believed to exert less selective pressure for the development of resistance compared to traditional antibiotics.[1]

Quantitative Analysis of Virulence Factor Inhibition

The efficacy of this compound analogs in attenuating the virulence of P. aeruginosa has been quantified through various in vitro assays. The following tables summarize the inhibitory effects of different AHL analogs, including Boc-modified compounds, on key virulence factors.

Table 1: Inhibition of Pyocyanin Production by AHL Analogs

| Compound | Concentration (µM) | Inhibition of Pyocyanin Production (%) | Reference |

| Boc-AHL Analog C00 | 50 | Significant reduction (exact % not specified) | [6] |

| Boc-AHL Analog C01 | 50 | Significant reduction (exact % not specified) | [6] |

| Compound 10 | 200 | ~66 | |

| Compound 3 | 200 | ~19 |

Table 2: Inhibition of Elastase Activity by AHL Analogs

| Compound | Concentration (µM) | Inhibition of Elastase Activity (%) | Reference |

| Boc-AHL Analog C00 | 50 | Significant reduction | [4][6] |

| Boc-AHL Analog C01 | 50 | Significant reduction | [4][6] |

| Compound 10 | 200 | ~52 | |

| Compound 3 | 200 | ~44 |

Table 3: Inhibition of Biofilm Formation by AHL Analogs

| Compound | Concentration (µM) | Inhibition of Biofilm Formation (%) | Reference |

| Compound 10 | 200 | >60 | |

| Compound 3 | 200 | ~35 | |

| ABA-5 | 50 | 100 | |

| ABA-6 | 50 | 100 | |

| SM-23 | 1.6 | 50 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound analogs as quorum sensing inhibitors.

LasR-Based Reporter Strain Assay

This assay is used to quantify the ability of a compound to inhibit the activation of the LasR receptor in response to its native ligand, 3O-C12-HSL.

Materials:

-

E. coli reporter strain carrying a plasmid with the lasR gene and a second plasmid with a LasR-inducible promoter (e.g., lasI promoter) fused to a reporter gene (e.g., gfp or lacZ).

-

Luria-Bertani (LB) broth and agar.

-

Appropriate antibiotics for plasmid maintenance.

-

3O-C12-HSL.

-

This compound analog to be tested.

-

96-well microplates.

-

Microplate reader for measuring absorbance and fluorescence/luminescence.

Procedure:

-

Inoculate an overnight culture of the E. coli reporter strain in LB broth with appropriate antibiotics.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

To the wells of a 96-well plate, add a fixed, sub-maximal concentration of 3O-C12-HSL.

-

Add varying concentrations of the this compound analog to the wells. Include a solvent control (e.g., DMSO).

-

Add the diluted reporter strain to each well.

-

Incubate the plate at 37°C with shaking for a specified period (e.g., 6-8 hours).

-

Measure the optical density at 600 nm (OD600) to assess bacterial growth.

-

Measure the reporter signal (e.g., fluorescence at Ex/Em 485/528 nm for GFP).

-

Normalize the reporter signal to cell density (Reporter Signal/OD600).

-

Calculate the percentage of inhibition relative to the control (3O-C12-HSL without inhibitor).

Pyocyanin Quantification Assay

This protocol measures the production of the virulence factor pyocyanin by P. aeruginosa.

Materials:

-

P. aeruginosa strain (e.g., PAO1 or PA14).

-

LB broth.

-

This compound analog.

-

Chloroform.

-

0.2 M HCl.

-

Centrifuge and spectrophotometer.

Procedure:

-

Grow P. aeruginosa overnight in LB broth.

-

Dilute the culture to an OD600 of 0.05 in fresh LB broth.

-

Add the this compound analog at the desired concentration. Include a solvent control.

-

Incubate the cultures at 37°C with shaking for 18-24 hours.

-

Centrifuge 5 mL of culture at 4,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously for 30 seconds.

-

Centrifuge at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

-

Carefully transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex for 30 seconds. The pyocyanin will move to the upper aqueous layer, which will turn pink.

-

Measure the absorbance of the upper pink layer at 520 nm.

-

Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.

Elastase Activity Assay (Elastin-Congo Red Method)

This assay quantifies the activity of the LasB elastase secreted by P. aeruginosa.

Materials:

-

P. aeruginosa strain.

-

LB broth.

-

This compound analog.

-

Elastin-Congo Red (ECR).

-

Tris buffer (100 mM, pH 7.5) with 1 mM CaCl2.

-

Centrifuge and spectrophotometer.

Procedure:

-

Grow P. aeruginosa cultures with and without the this compound analog as described for the pyocyanin assay.

-

Centrifuge the cultures to pellet the bacteria and collect the cell-free supernatant.

-

Prepare a 10 mg/mL suspension of Elastin-Congo Red in Tris buffer.

-

In a microcentrifuge tube, mix 100 µL of the cell-free supernatant with 900 µL of the ECR suspension.

-

Incubate the tubes at 37°C with shaking for 3-18 hours.

-

Centrifuge the tubes to pellet the insoluble ECR.

-

Transfer the supernatant to a clean tube and measure the absorbance at 495 nm.

-

The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

Biofilm Formation Assay (Crystal Violet Method)

This method quantifies the ability of P. aeruginosa to form biofilms on a solid surface.

Materials:

-

P. aeruginosa strain.

-

LB broth.

-

This compound analog.

-

96-well polystyrene microplates.

-

0.1% Crystal Violet solution.

-

30% Acetic acid or 95% Ethanol.

-

Microplate reader.

Procedure:

-

Grow P. aeruginosa overnight and dilute 1:100 in fresh LB broth.

-

Add the diluted culture to the wells of a 96-well plate containing different concentrations of the this compound analog.

-

Incubate the plate statically at 37°C for 24-48 hours.

-

Carefully discard the planktonic culture and gently wash the wells twice with sterile water to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet and wash the wells thoroughly with water until the wash water is clear.

-

Dry the plate, and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Measure the absorbance at a wavelength of 595 nm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in P. aeruginosa quorum sensing and the experimental workflows for assessing the inhibitory effects of this compound.

Caption: P. aeruginosa Quorum Sensing and Inhibition by Boc-HLS.

Caption: Experimental Workflow for QSI Evaluation.

Conclusion and Future Directions

This compound and its analogs represent a compelling class of quorum sensing inhibitors with demonstrated efficacy in attenuating the virulence of Pseudomonas aeruginosa. By targeting the LasR receptor, these compounds effectively disrupt the QS signaling cascade, leading to a significant reduction in the production of key virulence factors and biofilm formation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these molecules as potential anti-virulence agents.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the Boc-HLS scaffold can lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: While in vitro data is promising, the efficacy of these compounds needs to be validated in relevant animal models of P. aeruginosa infection.

-

Combination Therapy: Investigating the synergistic effects of Boc-HLS analogs with conventional antibiotics could reveal novel therapeutic strategies to combat resistant infections.

-

Spectrum of Activity: Exploring the activity of these QSIs against other Gram-negative pathogens that utilize AHL-based quorum sensing could broaden their therapeutic potential.

The development of quorum sensing inhibitors like this compound holds great promise for a new era of antimicrobial therapy that focuses on disarming pathogens rather than killing them, thereby mitigating the urgent threat of antibiotic resistance.

References

- 1. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 3. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application of Boc-L-Homoserine Lactone in the Synthesis of Quorum Sensing Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-L-Homoserine lactone in the synthesis and evaluation of quorum sensing (QS) probes, primarily focusing on their role as inhibitors of the Pseudomonas aeruginosa Las and Rhl signaling pathways.

Introduction